L-Norcarnitine-d6
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Overview
Description
L-Norcarnitine-d6: is a deuterium-labeled analogue of L-Norcarnitine, a butyric acid derivative. It is primarily used in metabolic research and proteomics due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Norcarnitine-d6 can be synthesized through isotope exchange reactions. This involves using reagents containing deuterium (D) to replace hydrogen atoms in the starting material, resulting in the labeled compound .
Industrial Production Methods: Industrial production of this compound typically involves the demethylation of L-Carnitine hydrochloride using sodium thiophenate, yielding L-Norcarnitine, which is then labeled with deuterium .
Chemical Reactions Analysis
Types of Reactions: L-Norcarnitine-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Biology: It is used to study the metabolic pathways and biological activity of L-Carnitine, providing insights into its role in cellular energy production .
Medicine: this compound is used in clinical research to investigate the therapeutic potential of L-Carnitine in treating conditions such as carnitine deficiency and metabolic disorders .
Mechanism of Action
L-Norcarnitine-d6 exerts its effects by participating in the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is facilitated by the enzyme carnitine palmitoyltransferase I, which is a key molecular target in this pathway .
Comparison with Similar Compounds
L-Carnitine: A naturally occurring compound involved in fatty acid metabolism.
Acetyl-L-Carnitine: An acetylated form of L-Carnitine with enhanced bioavailability.
Propionyl-L-Carnitine: A propionylated form of L-Carnitine used in cardiovascular research.
Uniqueness: L-Norcarnitine-d6 is unique due to its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where accurate quantification and tracing of metabolic pathways are essential.
Properties
CAS No. |
1795785-53-3 |
---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
153.211 |
IUPAC Name |
(3R)-4-[bis(trideuteriomethyl)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-7(2)4-5(8)3-6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1/i1D3,2D3 |
InChI Key |
NXDDNODAJKZARA-ILGMTJRBSA-N |
SMILES |
CN(C)CC(CC(=O)O)O |
Synonyms |
(R)-4-(Dimethylamino)-3-hydroxybutanoic Acid-d6; L-4-(Dimethylamino)-3-hydroxybutyric Acid-d6; (-)-Norcarnitine-d6; |
Origin of Product |
United States |
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